molecular formula C13H12N2O4S B3045560 Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- CAS No. 109845-76-3

Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-

Cat. No. B3045560
CAS RN: 109845-76-3
M. Wt: 292.31 g/mol
InChI Key: AFKDMQMBJADFHR-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-” is a chemical compound with the molecular formula C13H13NO2S . It has an average mass of 247.313 Da and a monoisotopic mass of 247.066696 Da . The compound is also known by other names such as N-(4-Methylphenyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-” can be represented by the InChI code: 1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 118-120°C .

Scientific Research Applications

Cycloaddition Reactions

The compound has been investigated in the context of [3+2] cycloaddition reactions. These reactions play a crucial role in synthesizing complex organic molecules and find significant applications in drug discovery and materials science . Specifically:

Nonlinear Optical (NLO) Properties

While not extensively studied, the compound’s NLO properties are noteworthy. Its calculated energy gap value (approximately 3.1 eV) suggests higher reactivity compared to related Schiff bases with nitro groups. NLO properties are relevant for applications in optical devices and materials .

Sulfonamide Derivatives

A novel sulfonamide compound, (4-nitrophenyl)sulfonyltryptophan (DNSPA) , has been synthesized from 4-nitrobenzenesulfonylchloride and L-tryptophan precursors. Single crystals of DNSPA were obtained using the slow evaporation method from a methanolic solution .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

N-(4-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-2-4-11(5-3-10)14-20(18,19)13-8-6-12(7-9-13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDMQMBJADFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303615
Record name Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109845-76-3
Record name Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(RK1-1-29)I This compound was prepared according to the procedure described for compound 11a except using p-toluidine to obtain required product as a yellow solid, (256 mg, 97%). Mp=170-172° C. (lit 184-184.5° C. Bioorganic and Medicinal Chemistry 15(2), 1014-1021; 2007); 1H NMR (400 MHz, CDCl3) δ 8.27 (d, J=9.0 Hz, 2H), 7.88 (d, J=9.0 Hz, 2H), 7.08 (d, J=8.2 Hz, 2H), 6.94 (d, J=8.2 Hz, 2H), 6.41 (bs, 1H), 2.30 (s, 3H).
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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